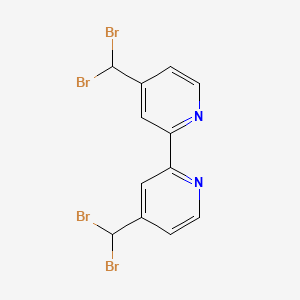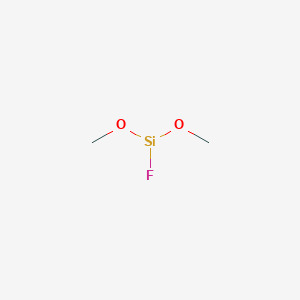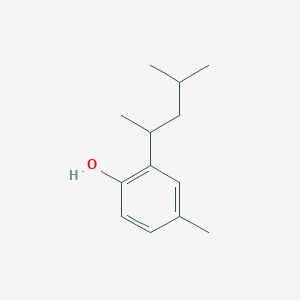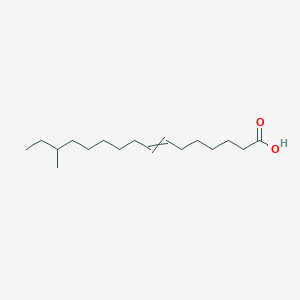![molecular formula C24H42O4P- B14267578 [2-(Hexadecyloxy)phenyl]methyl methylphosphonate CAS No. 137393-19-2](/img/structure/B14267578.png)
[2-(Hexadecyloxy)phenyl]methyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Hexadecyloxy)phenyl]methyl methylphosphonate is a chemical compound with a complex structure that includes a phenyl ring substituted with a hexadecyloxy group and a methylphosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hexadecyloxy)phenyl]methyl methylphosphonate typically involves the reaction of a phenol derivative with a hexadecyl halide under basic conditions to form the hexadecyloxyphenyl intermediate. This intermediate is then reacted with methylphosphonic dichloride in the presence of a base to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the hexadecyloxyphenyl intermediate and its subsequent reaction with methylphosphonic dichloride. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Hexadecyloxy)phenyl]methyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can yield phosphonic acids or other derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonate esters, phosphonic acids, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Hexadecyloxy)phenyl]methyl methylphosphonate is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as an enzyme inhibitor or a drug delivery agent.
Industry
In industry, this compound is used in the formulation of specialty chemicals, such as surfactants and lubricants. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [2-(Hexadecyloxy)phenyl]methyl methylphosphonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of enzyme catalysis and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(Octadecyloxy)phenyl]methyl methylphosphonate
- [2-(Dodecyloxy)phenyl]methyl methylphosphonate
- [2-(Hexadecyloxy)phenyl]ethyl methylphosphonate
Uniqueness
[2-(Hexadecyloxy)phenyl]methyl methylphosphonate is unique due to its specific substitution pattern on the phenyl ring and the presence of both hexadecyloxy and methylphosphonate groups. This combination imparts distinct chemical properties, such as solubility and reactivity, which differentiate it from similar compounds.
Propiedades
Número CAS |
137393-19-2 |
|---|---|
Fórmula molecular |
C24H42O4P- |
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
(2-hexadecoxyphenyl)methoxy-methylphosphinate |
InChI |
InChI=1S/C24H43O4P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-27-24-20-17-16-19-23(24)22-28-29(2,25)26/h16-17,19-20H,3-15,18,21-22H2,1-2H3,(H,25,26)/p-1 |
Clave InChI |
PTBJKELHQVQIGC-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC=CC=C1COP(=O)(C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


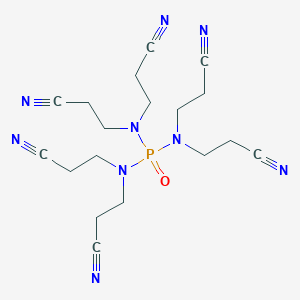
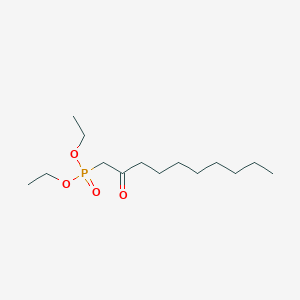
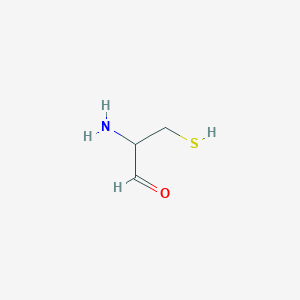
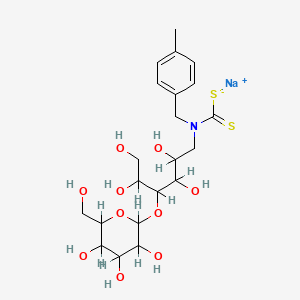
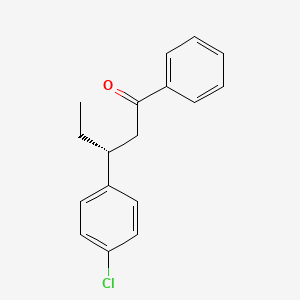
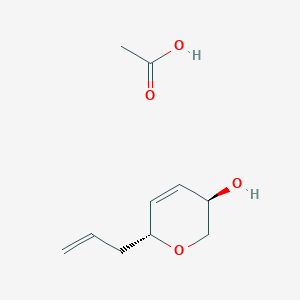
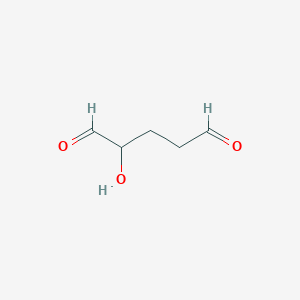
![1-Butanol, 3-methyl-2-[[(1S)-1-phenyl-3-butenyl]amino]-, (2S)-](/img/structure/B14267540.png)
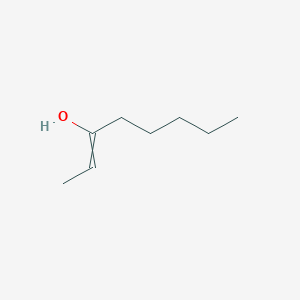
![N-methyl-N-[[nitro(propyl)amino]methyl]nitramide](/img/structure/B14267570.png)
